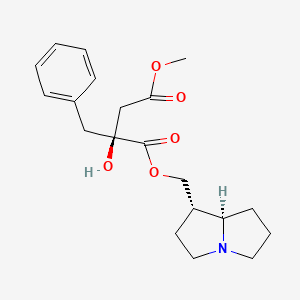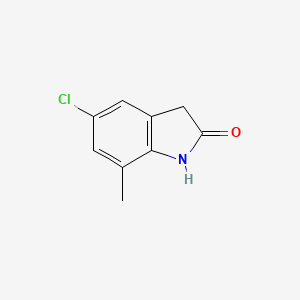
5-氯-7-甲基吲哚啉-2-酮
描述
5-Chloro-7-methylindolin-2-one, also known as 5-Cl-7-MeI, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that has a low melting point and is soluble in organic solvents. 5-Cl-7-MeI is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds.
科学研究应用
抗炎和镇痛特性
- 5-氯-7-甲基吲哚啉-2-酮衍生物因其抗炎和镇痛特性而被研究。例如,一项针对 1-(2-氯-6-氟苯基)-5-甲基吲哚啉-2-酮(一种使用前药方法设计的化合物)的研究表明,该化合物具有显着的抗炎和镇痛活性,与 COX-2 抑制剂鲁米昔布相当,但不会引起胃溃疡效应 (dos Santos 等人,2010)。
合成和表征
- 5-氯-7-甲基吲哚啉-2-酮衍生物的合成和表征一直是研究的重点。研究描述了合成相关化合物的过程,例如用于降压药的 1-氨基-2-甲基吲哚啉,以及通过各种分析方法对其进行表征 (Peyrot 等人,2001)。
药学应用
- 研究深入探讨了 5-氯-7-甲基吲哚啉-2-酮衍生物的药学应用。例如,对 1-氨基-2-甲基吲哚啉(一种用于合成降压药的前体)的研究探索了反应机理和优化这些化合物的生产 (Elkhatib 等人,2002)。
抗疟和抗病毒活性
- 与 5-氯-7-甲基吲哚啉-2-酮相关的化合物在抗疟和抗病毒活性方面显示出潜力。例如,对一系列衍生物的研究表明,它们对耐药性疟疾菌株具有显着的活性,甚至提出了在人体中进行临床试验的可能性 (Werbel 等人,1986)。
作用机制
Target of Action
5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound belonging to the indolin-2-one family. It is part of the broader class of indole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-7-methylindolin-2-one, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolic pathway.
Pharmacokinetics
62 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
生化分析
Biochemical Properties
5-Chloro-7-methylindolin-2-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism . These interactions suggest that 5-Chloro-7-methylindolin-2-one may influence the metabolic pathways regulated by these enzymes. Additionally, the compound’s structure allows it to bind with high affinity to multiple receptors, potentially modulating their activity and leading to various biological effects .
Cellular Effects
5-Chloro-7-methylindolin-2-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and detoxification processes . Furthermore, 5-Chloro-7-methylindolin-2-one can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-7-methylindolin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates . Additionally, 5-Chloro-7-methylindolin-2-one can modulate the activity of transcription factors, leading to altered gene expression profiles. These changes in gene expression can result in various cellular responses, including increased resistance to oxidative stress and enhanced detoxification capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-7-methylindolin-2-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 5-Chloro-7-methylindolin-2-one can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 5-Chloro-7-methylindolin-2-one vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing detoxification processes and reducing oxidative stress . At high doses, 5-Chloro-7-methylindolin-2-one can exhibit toxic effects, including liver damage and disruption of normal metabolic functions . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-7-methylindolin-2-one is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 5-Chloro-7-methylindolin-2-one, leading to the formation of various metabolites. The compound’s metabolism can affect the levels of key metabolites and influence metabolic flux, thereby impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Chloro-7-methylindolin-2-one is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in certain tissues, such as the liver and brain . These transport and distribution patterns are influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size . The localization and accumulation of 5-Chloro-7-methylindolin-2-one within specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-7-methylindolin-2-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and detoxification processes . The subcellular localization of 5-Chloro-7-methylindolin-2-one is critical for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-chloro-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFWPNJGLJEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




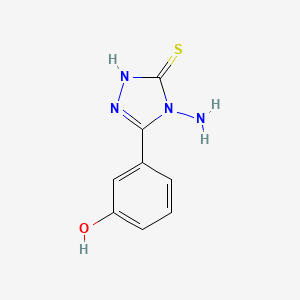

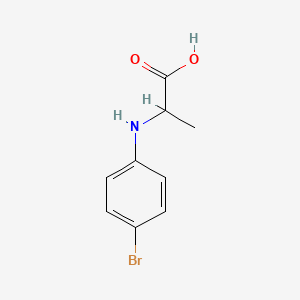
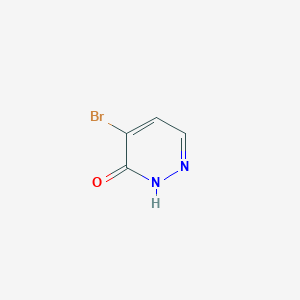
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)
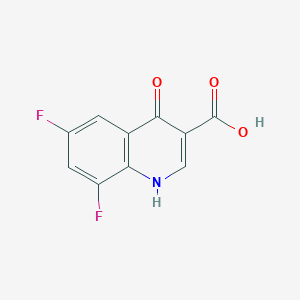
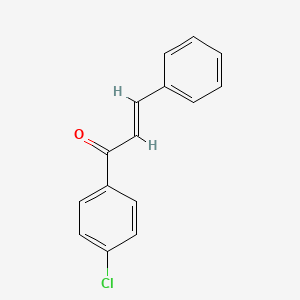
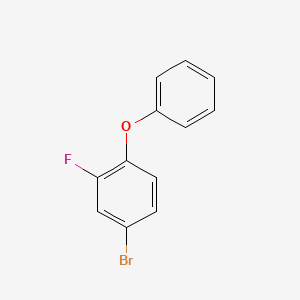
![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)


